4-(4-(Tert-butyl)phenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid
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Overview
Description
4-(4-(Tert-butyl)phenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a pyrrolidinyl group, and a carboxylic acid moiety
Mechanism of Action
Target of Action
A structurally similar compound, trifarotene, is known to selectively bind to the retinoic acid receptor gamma (rar gamma) . The RAR gamma receptor plays a crucial role in cellular differentiation and inflammation .
Mode of Action
Upon binding to its target, 4-(4-(Tert-butyl)phenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid may alter the expression of certain genes involved in inflammation and cellular differentiation, similar to Trifarotene . This interaction can lead to changes in cellular behavior and response to inflammation.
Biochemical Pathways
Given its potential interaction with the rar gamma receptor, it may influence pathways related to inflammation and cellular differentiation .
Result of Action
Based on its potential interaction with the rar gamma receptor, it may influence cellular differentiation and the body’s inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(Tert-butyl)phenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid typically involves multiple steps, starting with the formation of the tert-butylphenyl core. This can be achieved through the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.
Industry: The compound's unique properties may make it useful in the production of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
4-(4-(Tert-butyl)phenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid: is structurally similar to other compounds containing tert-butylphenyl and pyrrolidinyl groups, such as this compound derivatives.
Uniqueness:
The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and binding properties of the compound.
The pyrrolidinyl group contributes to the compound's ability to interact with biological targets, potentially enhancing its efficacy.
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Properties
IUPAC Name |
4-(4-tert-butylphenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-18(2,3)14-8-6-13(7-9-14)16(20)12-15(17(21)22)19-10-4-5-11-19/h6-9,15H,4-5,10-12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHWFWNOVHICNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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